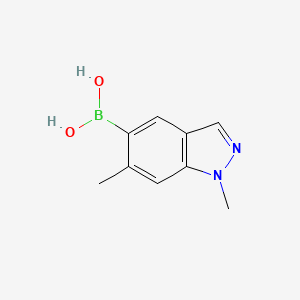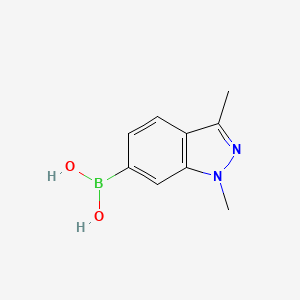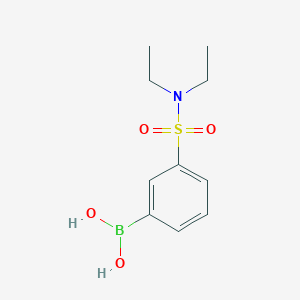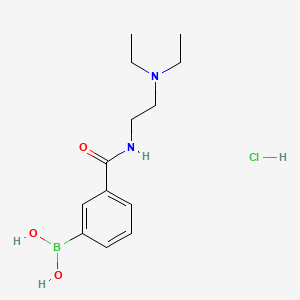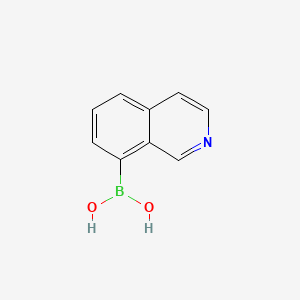
1,6-ナフチリジン-5-アミン
概要
説明
1,6-Naphthyridin-5-amine is a heterocyclic compound that has versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . It is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine and its derivatives involves a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridine and its derivatives are diverse and complex. They include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .科学的研究の応用
抗がん特性
1,6-ナフチリジン-5-アミンは、腫瘍の増殖と転移に関与するさまざまな生物学的経路を阻害する能力により、がん治療において有望視されています。 研究によると、この化合物の誘導体は、特定のがん細胞を標的にするために合成できることが示されています .
抗HIV活性
この化合物は、ヒト免疫不全ウイルス(HIV)との闘いにおける潜在的な用途についても研究されています。 ウイルスの複製を阻害したり、ウイルスと細胞の結合を妨げたりする可能性があります .
抗菌効果
1,6-ナフチリジン-5-アミンの抗菌特性は、細菌感染症の治療のための候補としています。 薬剤耐性株に効果的な新しい抗生物質の開発に使用できる可能性があります .
鎮痛用途
鎮痛剤として、この化合物は痛みを管理するためのソリューションに貢献する可能性があります。 そのメカニズムは、化学レベルでの痛みのシグナルの調節に関与する可能性があります .
抗炎症作用
1,6-ナフチリジン-5-アミンの抗炎症活性は、炎症性疾患の治療におけるその使用を示唆しています。 炎症マーカーを減少させたり、炎症性経路を阻害したりすることで機能する可能性があります .
抗酸化効果
最後に、その抗酸化特性は、さまざまな慢性疾患や老化プロセスに関与している酸化ストレスから細胞を保護できることを示唆しています .
合成方法や特定の研究を含む各アプリケーションの詳細については、提供された参考文献を参照してください。
Safety and Hazards
将来の方向性
作用機序
Target of Action
1,6-Naphthyridin-5-amine is a pharmacologically active compound with a variety of applications It has been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that it may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
The specific mode of action of 1,6-Naphthyridin-5-amine depends on the functional groups attached to the core structure . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines have been found to exhibit specific activities . The compound interacts with its targets, leading to changes in their function that result in the observed biological activities.
Biochemical Pathways
For example, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of the action of 1,6-Naphthyridin-5-amine is dependent on the specific biological activity being considered. For instance, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells or induce their apoptosis . Similarly, its anti-HIV activity suggests that it may inhibit the replication of the HIV virus .
生化学分析
Biochemical Properties
1,6-Naphthyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,6-Naphthyridin-5-amine has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This interaction is significant as it can lead to the suppression of cancer cell proliferation. Additionally, 1,6-Naphthyridin-5-amine interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical applications .
Cellular Effects
1,6-Naphthyridin-5-amine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,6-Naphthyridin-5-amine has been found to inhibit the proliferation of cancer cells by affecting the TPR-Met phosphorylation pathway . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1,6-Naphthyridin-5-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1,6-Naphthyridin-5-amine binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation . Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridin-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridin-5-amine remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridin-5-amine vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At higher doses, 1,6-Naphthyridin-5-amine may cause toxic or adverse effects, including damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,6-Naphthyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, 1,6-Naphthyridin-5-amine may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1,6-Naphthyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . For instance, 1,6-Naphthyridin-5-amine may be transported into cells via membrane transporters and distributed to various cellular compartments .
Subcellular Localization
1,6-Naphthyridin-5-amine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,6-Naphthyridin-5-amine is crucial for its interaction with target biomolecules and the modulation of cellular processes .
特性
IUPAC Name |
1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRHZRNVVGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651940 | |
| Record name | 1,6-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55570-60-0 | |
| Record name | 1,6-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)


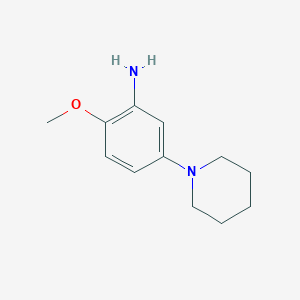
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)
![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)
![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)
